molecular formula C10H9F4NO2 B13032917 (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Cat. No.: B13032917
M. Wt: 251.18 g/mol
InChI Key: SYJHOAKWAOPFED-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral chroman-4-amine derivative featuring fluorine and trifluoromethoxy substituents at positions 7 and 6 of the chroman ring, respectively. The stereochemistry at the 4-position is specified as (S), which is critical for its interaction with chiral biological targets.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

(4S)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m0/s1

InChI Key

SYJHOAKWAOPFED-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)OC(F)(F)F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves multiple steps, starting with the preparation of the chromanone core. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in polyphosphoric acid at 75–80ºC . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation with bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products

The major products formed from these reactions include various substituted chromanones, chromanols, and other functionalized derivatives that can be further utilized in medicinal chemistry.

Scientific Research Applications

(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Chroman (benzodihydro-pyran) scaffold.
  • Substituents :
    • Fluoro (-F) at position 6.
    • Trifluoromethoxy (-OCF₃) at position 6.
  • Stereochemistry : (S)-configuration at the 4-amine position.

Comparison with Structural Analogs

Below is a detailed comparison of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine with three structurally related compounds, highlighting substituent effects, stereochemistry, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine C₁₀H₁₀F₄NO -F (7), -OCF₃ (6) ~236 High lipophilicity; potential for CNS targeting due to fluorine/trifluoromethoxy .
(S)-7-Fluoro-6-methylchroman-4-amine C₁₀H₁₂FNO -F (7), -CH₃ (6) 181.21 Lower lipophilicity; methyl group may reduce metabolic stability vs. -OCF₃.
(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine C₁₀H₁₁ClF₃NO -Cl (7), -CF₃ (6) ~253.5 Chloro substituent increases steric bulk; trifluoromethyl enhances lipophilicity.
(S)-N-(2-Fluoro-4-(trifluoromethoxy)benzyl)-imidazo-oxazin-6-amine C₁₄H₁₂ClF₃N₄O₄ -F, -OCF₃ (benzyl substituent) 393.06 Different scaffold (imidazo-oxazin); trifluoromethoxy may improve target engagement.

Substituent Effects

Fluoro (-F) vs. Chloro (-Cl) at Position 7: The target compound’s fluoro group offers smaller steric hindrance and higher electronegativity compared to chloro in (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine. This may improve binding to compact active sites .

Trifluoromethoxy (-OCF₃) vs. This contrasts with the purely lipophilic -CF₃ in (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine .

Trifluoromethoxy (-OCF₃) vs. Methyl (-CH₃) :

  • Replacing -CH₃ (in (S)-7-Fluoro-6-methylchroman-4-amine) with -OCF₃ increases molecular weight by ~55 g/mol and significantly enhances lipophilicity (logP estimated +1.5), which may improve blood-brain barrier penetration .

Stereochemical and Scaffold Differences

  • Stereochemistry : The (S)-configuration in the target compound vs. (R) in (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine could lead to divergent interactions with enantioselective targets (e.g., enzymes, receptors) .
  • Scaffold Flexibility: The imidazo-oxazin derivative (compound 41a in ) demonstrates that trifluoromethoxy groups in non-chroman scaffolds retain bioactivity, suggesting scaffold modularity for optimizing pharmacokinetics .

Pharmacological Implications

  • Target Compound : The combination of fluoro and trifluoromethoxy groups may synergize to enhance binding to amine-sensitive receptors (e.g., GPCRs, ion channels) while resisting oxidative metabolism .
  • Analog-Specific Trends: (S)-7-Fluoro-6-methylchroman-4-amine: Simpler structure but likely shorter half-life due to methyl group oxidation . (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine: Potential for prolonged action but higher risk of off-target interactions due to chloro’s reactivity .

Biological Activity

(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the chroman class, characterized by a chroman backbone with specific fluorine and trifluoromethoxy substitutions, which enhance its pharmacological properties.

Chemical Structure and Properties

The compound's structure features a chroman core with the following key substituents:

  • Fluorine atom at position 7
  • Trifluoromethoxy group at position 6

These modifications contribute to its lipophilicity and metabolic stability , making it a promising candidate for drug development. The unique chemical properties of this compound facilitate its interactions with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine exhibits significant antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various pathogens, although specific mechanisms and target organisms are still under investigation. The presence of fluorine and trifluoromethoxy groups appears to enhance binding affinity to microbial targets, which may contribute to its efficacy as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise as an anticancer agent . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve modulation of biological pathways through interactions with specific molecular targets, potentially influencing cell proliferation and survival pathways .

The biological activity is largely attributed to the compound's ability to interact with various enzymes and receptors:

  • Molecular Targets : It may modulate the activity of enzymes involved in critical signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell growth and differentiation.
  • Binding Affinity : The fluorine and trifluoromethoxy groups enhance the compound's binding affinity to these targets, leading to increased selectivity and potency .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine:

  • Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various derivatives of chroman compounds, including (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine. Results indicated significant inhibition against bacterial strains, with potential applications in treating infections.
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects on cancer cell lines. The study reported IC50 values indicating that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential utility in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine could influence apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells, which is a desirable trait in anticancer agents .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant inhibition against various pathogens; enhanced binding affinity
AnticancerCytotoxic effects on cancer cell lines; modulation of apoptotic pathways
MechanismInteracts with enzymes/receptors; influences MAPK/ERK signaling pathway

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.